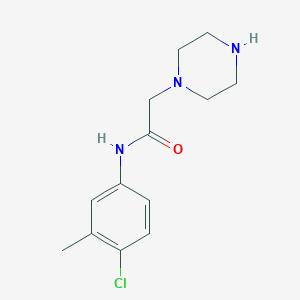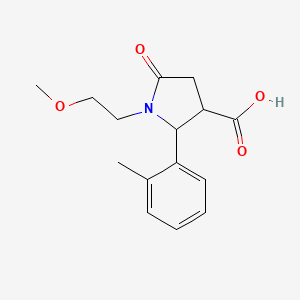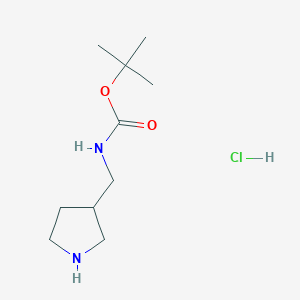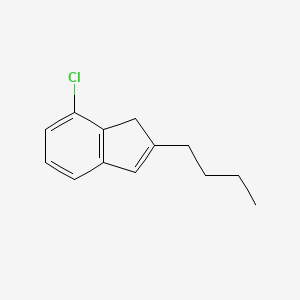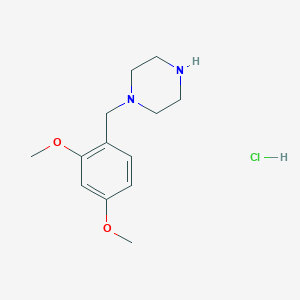
2-Methyl-6-(thiomorpholine-4-carbonyl)phenol
Vue d'ensemble
Description
2-Methyl-6-(thiomorpholine-4-carbonyl)phenol is a useful research compound. Its molecular formula is C12H15NO2S and its molecular weight is 237.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemistry and Catalysis
- Organometallic Chemistry : Research has shown that derivatives of 2-Methyl-6-(thiomorpholine-4-carbonyl)phenol are involved in the chemistry of ruthenium and osmium aryls, demonstrating significance in organometallic chemistry (Ghosh, Pramanik, & Chakravorty, 1996).
- Catechol Oxidase Models : Certain derivatives of this compound have been used to model the active site of type 3 copper proteins, contributing to our understanding of catecholase activity in less symmetrical dicopper(II) complexes (Merkel et al., 2005).
Biochemistry and Protein Analysis
- Protein Measurement : This compound has been referenced in studies regarding the measurement of proteins using the Folin phenol reagent, highlighting its relevance in biochemical analysis (Lowry, Rosebrough, Farr, & Randall, 1951).
Materials Science and Corrosion Inhibition
- Corrosion Inhibition : Thiomorpholin derivatives, closely related to this compound, have been investigated as corrosion inhibitors for carbon steel in natural seawater, showing effectiveness even in small concentrations (Amar, Braisaz, Villemin, & Moreau, 2008).
Thermal Stability and Degradation
- Thermal Degradation Studies : The thermal stability of oligo-2-[(4-morpholin-4-yl-phenyl)imino methyl] phenol, a related compound, has been studied, providing insights into the thermal decomposition of materials in this chemical class (Doğan & Kaya, 2007).
Fluorescence and Sensing Properties
Fluorescence Sensing : Derivatives of this compound have been synthesized and characterized for their fluorescence sensing properties, particularly in detecting metal ions like Zn2+ and Al3+ (Hazra et al., 2018).
pH Sensing : Research has been conducted on Schiff-base molecules derived from this compound for colorimetric and fluorescence sensing of pH, demonstrating its utility in detecting different pH levels in various mediums (Halder, Hazra, & Roy, 2018).
Propriétés
IUPAC Name |
(2-hydroxy-3-methylphenyl)-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-9-3-2-4-10(11(9)14)12(15)13-5-7-16-8-6-13/h2-4,14H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFVOZVVLXTHOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCSCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



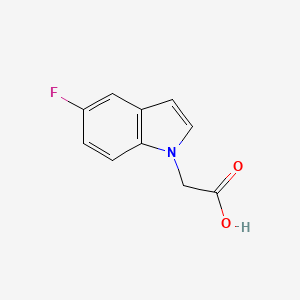
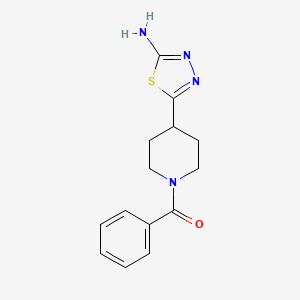
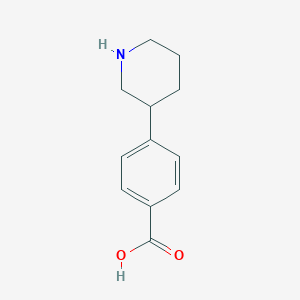


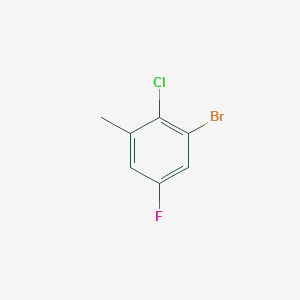
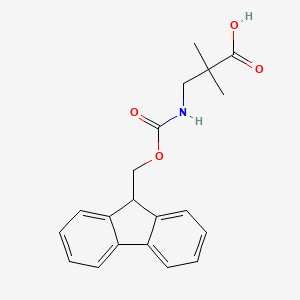
![3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1437881.png)
